molecular formula C10H15ClFNO B3103527 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride CAS No. 144334-07-6

3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride

Cat. No.: B3103527
CAS No.: 144334-07-6
M. Wt: 219.68
InChI Key: RLBMRFYDMYRCNH-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride is a halogenated propanolamine derivative characterized by a fluorinated benzyl group attached to a 3-aminopropanol backbone, with a hydrochloride salt enhancing its stability and solubility. This compound belongs to a class of molecules frequently explored in medicinal chemistry due to the fluorine atom’s role in modulating lipophilicity, metabolic stability, and receptor binding affinity .

Properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c11-10-4-2-9(3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBMRFYDMYRCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCO)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride typically involves the reaction of 4-fluorobenzylamine with 3-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-[(4-Fluorobenzyl)amino]-1-propanal or 3-[(4-Fluorobenzyl)amino]-1-propanone.

    Reduction: Formation of 3-[(4-Fluorobenzyl)amino]-1-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino-propanol backbone allows for hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

3-[(4-Chlorobenzyl)amino]-1-propanol Hydrochloride

  • Structural Difference : Chlorine replaces fluorine at the para position of the benzyl group.

N-(2-Fluorobenzyl)-1-propanamine Hydrochloride

  • Structural Difference : Fluorine is substituted at the ortho position on the benzyl ring.
  • This positional isomerism could reduce bioavailability compared to the para-substituted target compound .

Propanolamine Derivatives with Heterocyclic or Functional Modifications

2-Methyl-2-[(4-Pyridinylmethyl)amino]-1-propanol Hydrochloride

  • Structural Difference : A pyridinylmethyl group replaces the fluorobenzyl moiety.
  • Impact : The nitrogen in the pyridine ring introduces basicity and hydrogen-bonding capability, which may improve solubility in aqueous environments. However, the planar aromatic system could reduce blood-brain barrier penetration compared to the benzyl group .

1-(p-Hydroxyphenyl)-2-(3'-Phenylthiopropylamino)-1-propanol Hydrochloride

  • Structural Difference : Incorporates a hydroxyphenyl group and a phenylthiopropyl chain.
  • The phenylthio moiety may confer redox activity, correlating with higher toxicity (oral LD₅₀ = 650 mg/kg in rats) compared to unmodified fluorobenzyl analogs .

Stereochemical and Chiral Variants

(R)-3-Amino-2-(4-Fluorophenyl)-propan-1-ol Hydrochloride

  • Structural Difference: Fluorine is on the propanol-attached phenyl ring, and the compound exhibits chirality (R-configuration).
  • Impact: Stereochemistry significantly influences pharmacological activity; for example, enantiomers may differ in receptor affinity or metabolic pathways. The para-fluorophenyl group here is directly adjacent to the amino-alcohol chain, altering electronic effects compared to the benzyl-substituted target compound .

Q & A

Q. What are the established synthetic routes for 3-[(4-fluorobenzyl)amino]-1-propanol hydrochloride, and what critical parameters influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-fluorobenzylamine and 3-chloro-1-propanol under reflux conditions, followed by hydrochlorination. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity .
  • Temperature control : Excess heat may lead to byproducts like dehydrochlorinated intermediates .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) isolates the hydrochloride salt with >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H NMR should show signals for the fluorobenzyl aromatic protons (δ 7.2–7.4 ppm) and the propanol backbone (δ 3.6–4.1 ppm) .
  • HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile to detect impurities (<0.5%) .
  • Elemental analysis : Confirm stoichiometry (C10_{10}H14_{14}ClFN2_2O) with deviations <0.3% .

Q. What stability challenges are associated with this compound under storage conditions?

  • Methodological Answer :
  • Hydrolysis risk : The compound is hygroscopic; store in airtight containers with desiccants (silica gel) at 2–8°C .
  • Oxidative degradation : Avoid exposure to light; argon gas purging during storage minimizes radical-mediated decomposition .
  • Stability testing : Accelerated studies (40°C/75% RH for 6 months) reveal <2% degradation when properly sealed .

Q. What pharmacological screening methods are recommended for assessing bioactivity?

  • Methodological Answer :
  • In vitro assays : Use GPCR-binding studies (e.g., serotonin or adrenergic receptors) due to structural similarity to psychoactive amines .
  • Dose-response curves : Test concentrations from 1 nM–100 µM in cell lines (e.g., HEK293) to determine IC50_{50} values .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 interactions .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and scalability without compromising purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary reaction time, temperature, and stoichiometry to identify optimal conditions (e.g., 12-hour reflux at 80°C with 1.2:1 amine:chloride ratio) .
  • Flow chemistry : Continuous processing reduces side reactions and improves throughput .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and halt reactions at >90% conversion .

Q. How to resolve contradictions in structural data (e.g., crystallography vs. computational modeling)?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize with a stabilizing agent (e.g., thiocyanate) to resolve hydrogen-bonding ambiguities .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR shifts to validate proton assignments .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the propanol chain .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent models : Administer intravenously (5 mg/kg) to measure plasma half-life and brain permeability via LC-MS/MS .
  • Toxicogenomics : Profile liver/kidney tissue post-administration for biomarkers like ALT/AST and oxidative stress genes (e.g., Nrf2) .
  • Microdosing studies : Use 18F^{18}F-labeled analogs for PET imaging to track biodistribution without full toxicity profiles .

Q. How can researchers analyze and mitigate batch-to-batch variability in impurity profiles?

  • Methodological Answer :
  • HPLC-DAD/ELSD : Identify recurring impurities (e.g., unreacted 4-fluorobenzylamine) and adjust purification protocols .
  • QbD framework : Define critical quality attributes (CQAs) for raw materials (e.g., amine purity >98%) .
  • DoE for impurity mapping : Correlate process parameters (e.g., pH, mixing speed) with impurity levels using multivariate analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride
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3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride

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